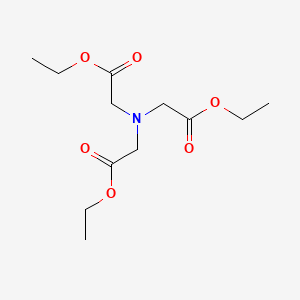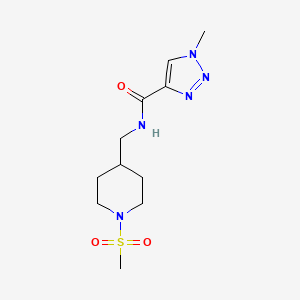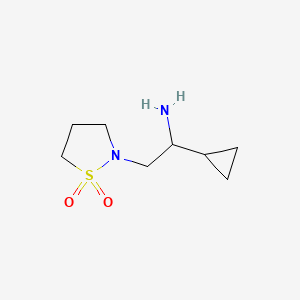![molecular formula C7H5ClN4O B2556443 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)éthanone CAS No. 633328-97-9](/img/structure/B2556443.png)
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)éthanone
Vue d'ensemble
Description
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is a chemical compound with the molecular formula C7H5ClN4O. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities. The structure of this compound includes a pyrazolo[4,3-D]pyrimidine core with a chlorine atom at the 5-position and an ethanone group at the 1-position.
Applications De Recherche Scientifique
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone has several scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is Cyclin-dependent kinase 2 (CDK2). CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression . The compound exerts its effects by binding to the active site of CDK2, forming essential hydrogen bonds with Leu83 .
Biochemical Pathways
The inhibition of CDK2 by 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone affects the cell cycle progression pathway. This results in the arrest of cell growth at the G0-G1 stage , leading to downstream effects such as apoptosis induction within HCT cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown that 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone has suitable pharmacokinetic properties . These properties help in predicting the structure requirement for the observed antitumor activity .
Result of Action
The result of the action of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 . The compound also induces apoptosis within HCT cells .
Analyse Biochimique
Biochemical Properties
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone has been found to interact with various enzymes and proteins. Specifically, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . This interaction could potentially influence various biochemical reactions within the cell .
Cellular Effects
The effects of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone on cells are significant. It has been shown to inhibit the growth of various cell lines, including MCF-7, HCT-116, and HepG-2 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been shown to fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .
Temporal Effects in Laboratory Settings
It has been shown to have significant inhibitory activity against CDK2/cyclin A2 .
Méthodes De Préparation
The synthesis of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formimidate intermediates . The reaction conditions often include the use of ethanol as a solvent and heating to facilitate the cyclization process . Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalytic processes and continuous flow techniques to enhance efficiency.
Analyse Des Réactions Chimiques
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone can be compared with other pyrazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Similar in structure but may have different substituents affecting its biological activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another derivative with a triazole ring, showing different inhibitory profiles against CDKs.
Thioglycoside derivatives: These compounds have additional sugar moieties, which can enhance their solubility and bioavailability. The uniqueness of 1-(5-Chloro-1H-pyrazolo[4,3-D]pyrimidin-1-YL)ethanone lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, making it a potent inhibitor with favorable pharmacokinetic properties.
Propriétés
IUPAC Name |
1-(5-chloropyrazolo[4,3-d]pyrimidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c1-4(13)12-6-3-9-7(8)11-5(6)2-10-12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLFCRWSCMPVIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CN=C(N=C2C=N1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2556360.png)
![3-chloro-2-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2556362.png)

![1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B2556365.png)

![2-CHLORO-6-FLUORO-N-({5-[HYDROXY(THIOPHEN-2-YL)METHYL]THIOPHEN-2-YL}METHYL)BENZAMIDE](/img/structure/B2556367.png)
![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)
![2-({2-[2-(benzylcarbamoyl)ethyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(3-methylphenyl)butanamide](/img/structure/B2556375.png)

![Methyl (2R)-2-[(5-bromo-6-chloropyridine-2-carbonyl)amino]propanoate](/img/structure/B2556378.png)
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2556382.png)

